molecular formula C18H13Cl2NO3 B1218276 3-[4,5-Bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 33466-16-9

3-[4,5-Bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

Cat. No. B1218276
CAS RN: 33466-16-9
M. Wt: 362.2 g/mol
InChI Key: OSPPPXTYVGQLGE-UHFFFAOYSA-N
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Description

This compound, also known as 3-(4,5-di-p-chlorophenyloxazol-2-yl)propionic acid , has a molecular formula of C18H13Cl2NO3 . It has an average mass of 362.207 Da and a monoisotopic mass of 361.027252 Da .


Molecular Structure Analysis

The molecular structure of this compound includes two chlorophenyl groups attached to an oxazole ring, which is further connected to a propanoic acid group . The compound has a surface area of 357.51 Ų .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 362.2067 .

Future Directions

The future research directions for this compound and its derivatives could involve further exploration of their biological activities. Oxazole derivatives have shown promise in various areas of medicinal chemistry, suggesting potential for the development of new therapeutic agents .

properties

IUPAC Name

3-[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO3/c19-13-5-1-11(2-6-13)17-18(12-3-7-14(20)8-4-12)24-15(21-17)9-10-16(22)23/h1-8H,9-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPPPXTYVGQLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(OC(=N2)CCC(=O)O)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187112
Record name Wy 23205
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid

CAS RN

33466-16-9
Record name Wy 23205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033466169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Wy 23205
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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